The compound 8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic molecule that belongs to the class of imidazo[2,1-c][1,2,4]triazine derivatives. Its molecular formula is with a molecular weight of approximately . This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its intricate structure and the presence of various functional groups that may confer biological activity.
This compound can be sourced from chemical suppliers specializing in research-grade materials. It is classified under heterocyclic compounds due to the presence of nitrogen-containing rings. The imidazo[2,1-c][1,2,4]triazine framework is particularly interesting for its potential biological activities, making it a target for drug design and development.
The synthesis of 8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves several steps:
Technical details such as reaction conditions (temperature, time) and purification methods (chromatography) are crucial for optimizing yield and purity.
The molecular structure of this compound can be represented using various notations:
InChI=1S/C20H20N6O3/c1-2-29-16-7-5-15(6-8-16)25-10-11-26-19(28)17(23-24-20(25)26)18(27)22-13-14-4-3-9-21-12-14/h3-9,12H,2,10-11,13H2,1H3,(H,22,27)This representation indicates the arrangement of atoms and provides information on stereochemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Purity | Typically 95% |
The reactivity of 8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can be explored through various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance biological activity or improve pharmacokinetic properties.
The mechanism of action for this compound is not explicitly defined in existing literature but can be hypothesized based on its structural features:
Experimental studies would be required to elucidate the exact mechanism and confirm these hypotheses.
The physical properties of 8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide include:
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard lab conditions |
These properties are critical for understanding how the compound behaves under different experimental conditions.
The compound has potential applications in various scientific fields:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9